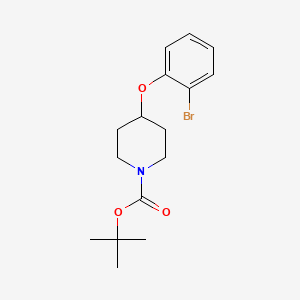

Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate (CAS: 444605-55-4) is a brominated piperidine derivative widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry. The compound features a piperidine ring substituted at the 4-position with a 2-bromophenoxy group and protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the ortho position of the phenoxy moiety enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), making it a versatile building block for drug discovery . Its molecular formula is C₁₆H₂₂BrNO₃, with a molecular weight of 356.26 g/mol, and it is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMFHOJDYUQWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 2-bromophenol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxylate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.

Reduction: Reducing agents like lithium aluminum hydride in ether solvents at low temperatures.

Major Products

Substitution: Formation of 4-(2-azidophenoxy)piperidine-1-carboxylate or 4-(2-thiophenoxy)piperidine-1-carboxylate.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of tert-butyl 4-(2-bromophenoxy)piperidine-1-methanol.

Scientific Research Applications

Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, while the piperidine ring can interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)

- Molecular Formula: C₁₇H₂₄BrNO₃

- CAS: Not provided ().

- Key Differences: The bromine is positioned at the para position of the benzyl ring instead of the ortho position in the target compound.

tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate

- Molecular Formula: C₁₇H₂₃BrFNO₃

- CAS : 1704095-50-0

- Key Differences: Incorporates both bromine (para) and fluorine (ortho) substituents.

tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

- Molecular Formula: C₁₆H₂₂FNO₃

- CAS : 944808-08-6

- Key Differences: Replaces bromine with fluorine on the phenoxy group. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability, making this analog more suitable for pharmacokinetic optimization .

Core Ring Variations: Piperidine vs. Piperazine Derivatives

tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

- Molecular Formula : C₁₇H₂₄BrN₂O₂

- CAS : 1629126-39-1

- Key Differences : The piperazine core introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity. This modification can enhance binding affinity to biological targets like kinases or GPCRs .

Functional Group Variations

tert-Butyl 4-(2-(benzyloxycarbonylamino)-2-(diphenoxyphosphoryl)ethyl)piperidine-1-carboxylate

- Molecular Formula : C₂₈H₃₈N₂O₆P

- CAS: Not provided ().

- Key Differences: Incorporates a phosphorylated ethyl side chain with a benzyloxycarbonylamino group. This complex substituent introduces steric bulk and polar functional groups, altering solubility and reactivity compared to the bromophenoxy group .

tert-Butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate

- Molecular Formula : C₂₄H₃₆BrN₃O₃

- CAS: Not provided ().

- Key Differences: Features a methoxyimino-methyl-bromophenyl substituent, creating a rigid, planar structure. This steric complexity may hinder crystallization but improve selectivity in enzyme inhibition .

Biological Activity

Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate (CAS No. 444605-55-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a bromophenoxy moiety. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties. A comparative study highlighted the effectiveness of various piperidine-based compounds against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. Notably, derivatives of piperidine have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Neuroprotective Activity

Emerging research indicates that compounds with a similar structure might offer neuroprotective effects. For example, studies on related piperidine derivatives have shown promise in models of neurodegenerative diseases, where they may inhibit apoptosis and promote neuronal survival through modulation of signaling pathways involved in cell death .

The biological activities of this compound are likely mediated through several mechanisms:

- Cytokine Inhibition : The compound may inhibit the release of inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.

- Neuroprotection : By modulating apoptotic pathways, it could protect neurons from degeneration.

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and bromophenol precursors. For example, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry for molecular weight validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, particularly the tert-butyl group (~1.2 ppm, singlet) and bromophenoxy aromatic protons (7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₂BrNO₃) and detects isotopic patterns for bromine .

- HPLC : Assesses purity (>95% by area under the curve) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound in the lab?

While specific toxicity data may be limited, general precautions include:

- Using fume hoods to avoid inhalation of aerosols.

- Wearing nitrile gloves and lab coats to prevent skin contact.

- Storing in amber glass bottles at room temperature to prevent light-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying solvent conditions?

Solvent polarity and temperature significantly impact reaction kinetics. For example:

- Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, improving yields to ~70–80% .

- Low-temperature conditions (0–5°C) minimize side reactions (e.g., tert-butyl group cleavage). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity .

Q. How can contradictions in crystallographic data for structural analogs be resolved?

Discrepancies in bond angles or torsional conformations may arise from packing effects or disorder. Use SHELX programs (e.g., SHELXL) for refinement, applying restraints for thermal parameters. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies are effective for studying this compound's interaction with biological targets?

- Molecular docking : Screen against receptors (e.g., GPCRs) using AutoDock Vina, focusing on the bromophenoxy moiety’s hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on sensor chips and monitoring real-time binding kinetics .

Q. How do electron-withdrawing substituents (e.g., bromine) influence reactivity in cross-coupling reactions?

Bromine’s electron-withdrawing effect activates the aromatic ring for Suzuki-Miyaura coupling with boronic acids. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DME/H₂O solvent at 80°C for 12 hours. Monitor progress via TLC (Rf shift from 0.3 to 0.6) .

Methodological Notes

- Contradiction Analysis : When NMR data conflicts with computational predictions, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or consider dynamic effects like ring puckering in piperidine .

- Data Reproducibility : Always cross-check melting points (e.g., 71–72°C for analogs ) and retention factors (Rf) against published protocols to confirm batch consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.